molecular formula C11H20ClNO2 B15182358 Ethyl octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 79799-34-1

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B15182358
CAS No.: 79799-34-1
M. Wt: 233.73 g/mol
InChI Key: TWGKMVURZNPDDC-UHFFFAOYSA-N
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Description

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1H-indole-2-carboxylate hydrochloride typically involves the reaction of octahydroindole with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl octahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: Another indole derivative with similar chemical properties.

    Methyl indole-2-carboxylate: A related compound with a methyl group instead of an ethyl group.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: A derivative with additional methoxy and methyl groups.

Uniqueness

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

79799-34-1

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H

InChI Key

TWGKMVURZNPDDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCCCC2N1.Cl

Origin of Product

United States

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